molecular formula C21H20N2O5S2 B2399516 (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide CAS No. 681481-11-8

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2399516
M. Wt: 444.52
InChI Key: LSJNGRSGXAOJNQ-WQRHYEAKSA-N
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A series of rhodanine-3-acetic acid-based amides and esters, structurally similar to the specified compound, demonstrated potential antimicrobial properties. These derivatives showed significant activity against mycobacteria, including Mycobacterium tuberculosis, and exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with identified structure-activity relationships highlighting the chemical modifications enhancing microbial inhibition (Krátký, Vinšová, & Stolaříková, 2017).

Crystal Structures and Molecular Docking

Studies on the crystal structures of related (oxothiazolidin-2-ylidene)acetamides provided insights into the molecular configurations and potential interactions with biological targets. These structural analyses are critical for understanding the compound's interaction mechanisms at the atomic level, potentially guiding the design of derivatives with optimized biological activity (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Anticancer Activity

Derivatives incorporating the thiazolidinone scaffold, akin to the compound , have been evaluated for anticancer activity. These studies revealed that certain 4-thiazolidinones containing benzothiazole moieties exhibit promising antitumor effects across various cancer cell lines, including leukemia, melanoma, and lung cancer. This highlights the potential of such compounds for development into novel anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Supramolecular Structures

The supramolecular structuring of thioxothiazolidinones, which may include similar compounds, suggests avenues for the development of materials or molecular assemblies with defined properties. Understanding these structures aids in the rational design of new molecules with desired biological or physical characteristics (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Cytotoxic Activity

Research into N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl) derivatives, closely related to the specified compound, revealed mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. These findings indicate the potential utility of such compounds in cancer therapy (Nguyen et al., 2019).

properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-26-15-7-5-14(6-8-15)22-19(24)12-23-20(25)18(30-21(23)29)11-13-4-9-16(27-2)17(10-13)28-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJNGRSGXAOJNQ-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide

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